

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Diazolidinylurea

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Compound of Interest

Compound Name: **Diazolidinylurea**

Cat. No.: **B1206482**

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Introduction

Diazolidinylurea is a widely utilized antimicrobial preservative in cosmetics, personal care products, and pharmaceutical formulations.^{[1][2]} It functions as a formaldehyde-releaser, gradually liberating small amounts of formaldehyde to create an environment hostile to microbial growth.^[3] This broad-spectrum preservative is effective against Gram-positive and Gram-negative bacteria, as well as yeast and mold.^{[1][2]} These application notes provide detailed protocols for evaluating the antimicrobial efficacy of **Diazolidinylurea**, ensuring product safety and stability.

Principle of Antimicrobial Efficacy Testing

The primary objective of antimicrobial efficacy testing, also known as preservative efficacy testing (PET), is to determine the effectiveness of a preservative system in preventing the growth of microorganisms that may be introduced during manufacturing or consumer use. Standardized methods, such as those outlined by the International Organization for Standardization (ISO) 11930 and the United States Pharmacopeia (USP) <51>, are employed to challenge a product with a known concentration of specific microorganisms and monitor their survival over a defined period.

Key Experimental Protocols

Three common methods are used to assess the antimicrobial efficacy of **Diazolidinylurea**:

- Preservative Efficacy Test (Challenge Test): The most comprehensive method to evaluate preservative performance in a finished product.
- Minimum Inhibitory Concentration (MIC) Test: Determines the lowest concentration of the preservative required to inhibit the visible growth of a microorganism.
- Zone of Inhibition Test: A qualitative or semi-quantitative method to assess the ability of the preservative to inhibit microbial growth on an agar medium.

Protocol 1: Preservative Efficacy Test (Challenge Test) based on ISO 11930 / USP <51>

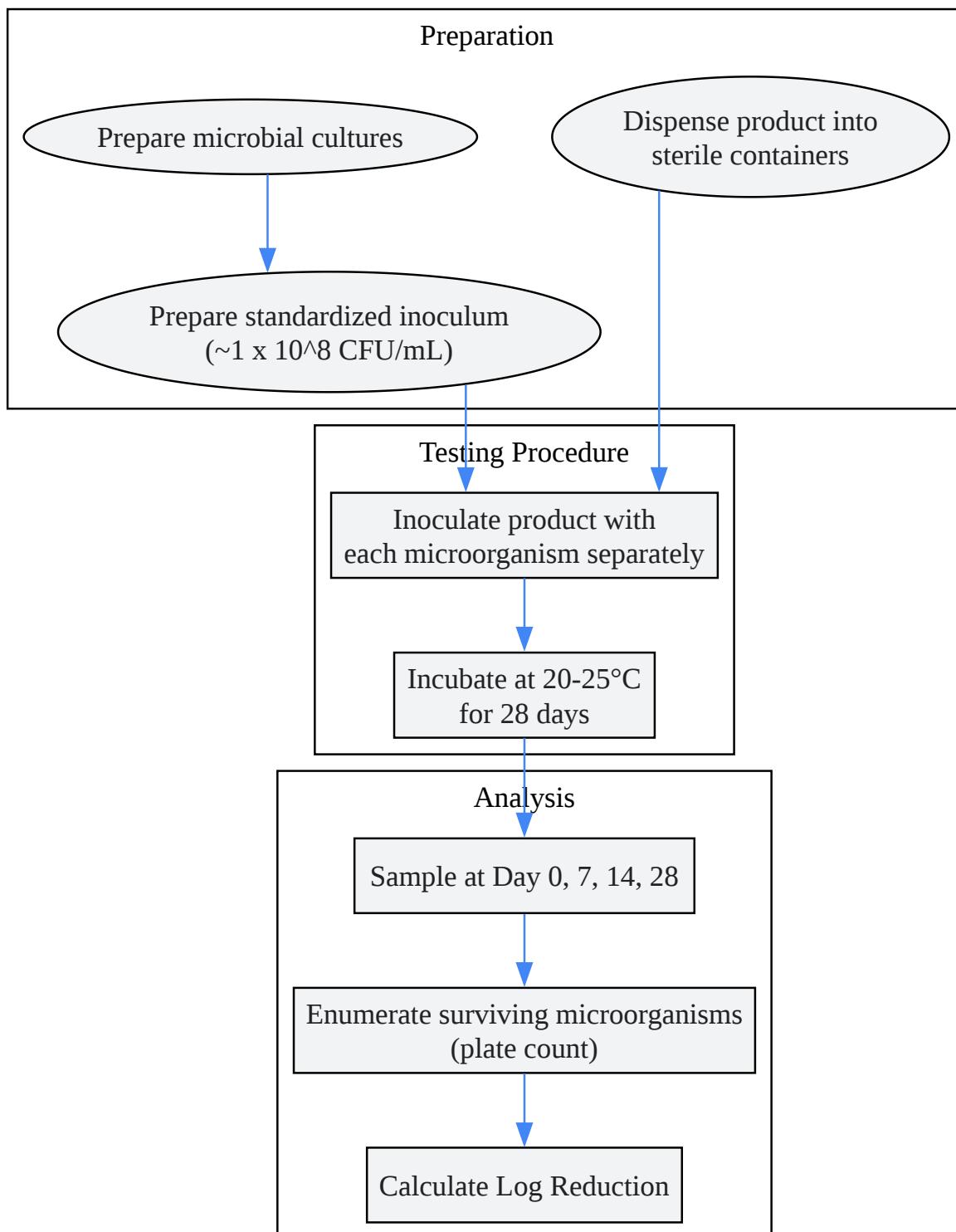
This protocol outlines the procedure for a challenge test, a requirement for most aqueous-based cosmetic and personal care products.

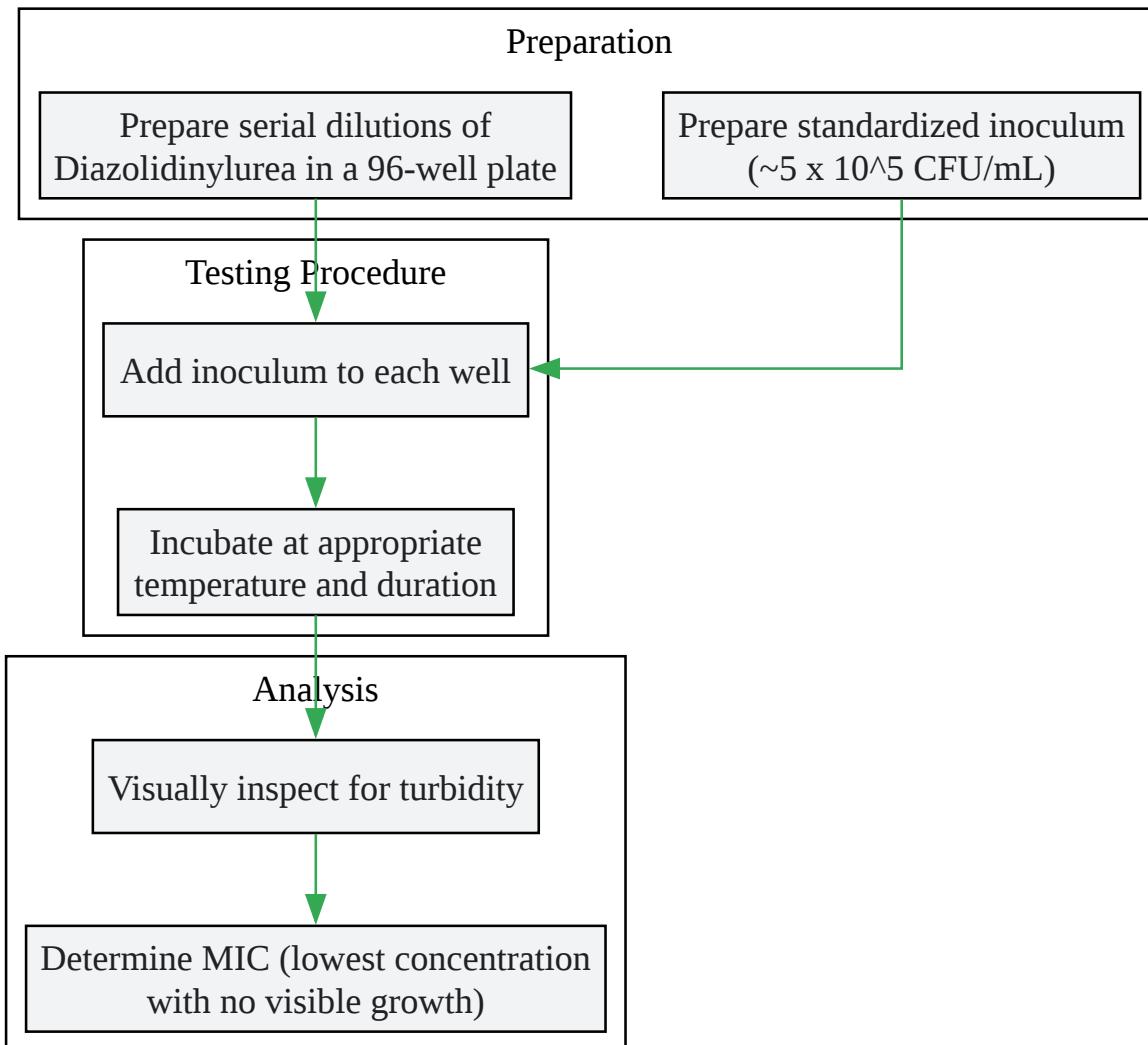
Materials

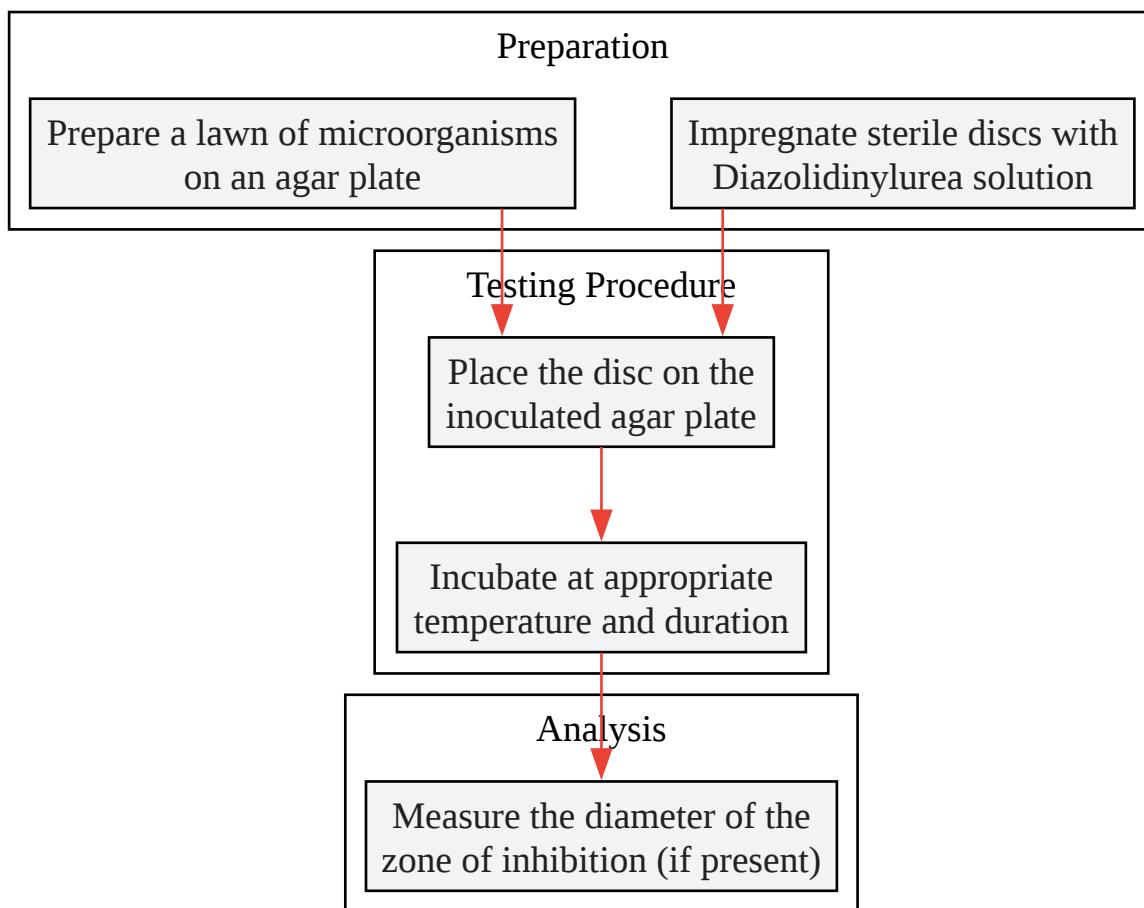
- Test Product: Formulation containing **Diazolidinylurea**.
- Challenge Microorganisms:
 - *Pseudomonas aeruginosa* (ATCC 9027)
 - *Staphylococcus aureus* (ATCC 6538)
 - *Escherichia coli* (ATCC 8739)
 - *Candida albicans* (ATCC 10231)
 - *Aspergillus brasiliensis* (ATCC 16404)
- Culture Media: Soybean-Casein Digest Agar (for bacteria), Sabouraud Dextrose Agar (for fungi).
- Sterile Saline Solution: 0.9% NaCl.

- Neutralizing Broth: To inactivate the preservative during microbial enumeration.
- Sterile containers, pipettes, and other standard microbiology laboratory equipment.

Experimental Workflow







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References

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